

Literature review of acetyl butyrate and related compounds

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Compound of Interest

Compound Name: *Acetyl butyrate*

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Acetyl Butyrate and Related Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive review of **acetyl butyrate** and its related compounds, with a primary focus on the extensively studied and biologically significant molecule, butyrate. While direct research on **acetyl butyrate** is limited, its structural relationship to butyrate suggests its potential role as a prodrug or precursor. This document will delve into the synthesis, chemical properties, and profound biological activities of butyrate, offering insights into its mechanisms of action and therapeutic potential. All quantitative data are presented in structured tables, and key experimental methodologies and signaling pathways are detailed and visualized.

Chemical and Physical Properties

Acetyl butyrate, also known as acetyl butanoate, is the mixed anhydride of acetic acid and butyric acid. Butyrate is a short-chain fatty acid produced by microbial fermentation in the gut. [1][2] The chemical and physical properties of these and related compounds are summarized below.

Compound	IUPAC Name	Molecular Formula	Molecular Weight (g/mol)	CAS Number	Key Properties
Acetyl Butyrate	Acetyl butanoate	C6H10O3	130.14	69669-43-8	Data on specific biological activity is limited. Likely acts as a precursor to butyrate.[3]
Butyric Acid	Butanoic acid	C4H8O2	88.11	107-92-6	Oily, colorless liquid with an unpleasant odor. The biologically active form is its conjugate base, butyrate.[4]
Sodium Butyrate	Sodium butanoate	C4H7NaO2	110.09	156-54-7	A common salt of butyric acid used in research and as a supplement. [5]
Ethyl Butyrate	Ethyl butanoate	C6H12O2	116.16	105-54-4	Ester with a fruity odor, used in fragrances and as a flavoring agent.[5][6]

Tributylin	Glyceryl tributyrate	C15H26O6	302.36	60-01-5	A triglyceride and prodrug of butyrate.[5] Used to prevent a decrease in butyrate-producing bacteria in certain conditions.[7]
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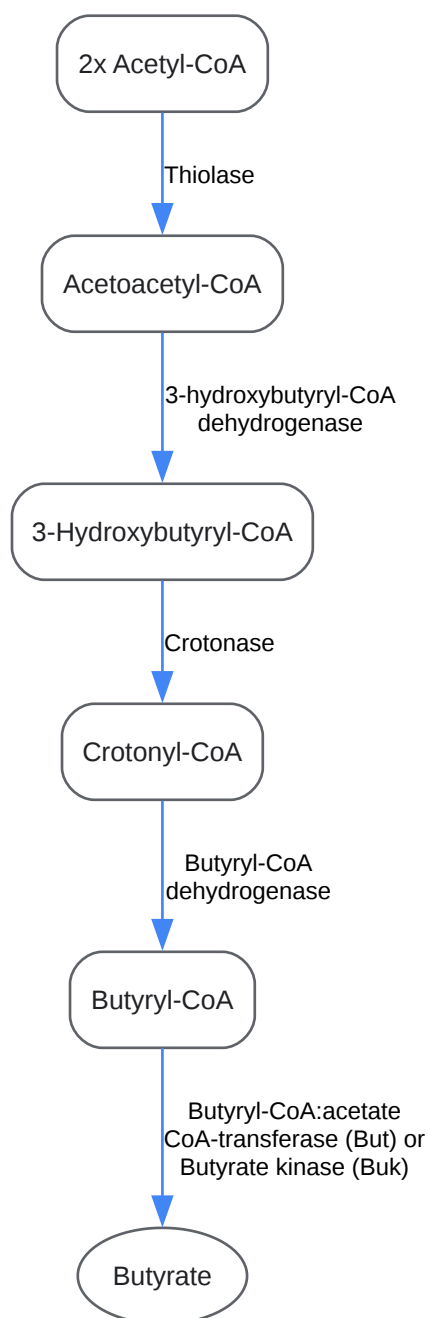
Synthesis and Production

Microbial Biosynthesis of Butyrate

Butyrate is primarily produced in the colon by the anaerobic fermentation of dietary fibers by gut microbiota.[1] The main pathway for butyrate synthesis is the acetyl-CoA pathway, although other pathways involving glutarate, 4-aminobutyrate, and lysine also contribute.[8][9][10]

The Acetyl-CoA Pathway:

This is the most prevalent pathway for butyrate production in the gut.[10] It involves the condensation of two acetyl-CoA molecules to form butyryl-CoA, which is then converted to butyrate.



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Figure 1: The Acetyl-CoA pathway for butyrate synthesis.

Chemical Synthesis of Acetyl Butyrate and Related Esters

Experimental Protocol: Synthesis of **Acetyl Butyrate** (General Procedure)

A specific, detailed experimental protocol for the synthesis of **acetyl butyrate** from a peer-reviewed source is not readily available in the searched literature. However, a general method for the synthesis of mixed anhydrides can be inferred. This would typically involve the reaction of a salt of one carboxylic acid with the acyl halide of the other. For example, reacting sodium butyrate with acetyl chloride, or sodium acetate with butyryl chloride, in an appropriate aprotic solvent.

Experimental Protocol: Synthesis of Ethyl 2-acetyl-3-(4-chloroanilino)butanoate

A detailed protocol for a related, more complex butanoate ester is available:

- A mixture of acetaldehyde (22.5 ml), ethyl acetoacetate (6.3 ml), and 4-chloroaniline (6.5 ml) is placed in a round-bottomed flask.
- The contents are stirred at 273 K to 278 K for approximately 5 hours under a nitrogen atmosphere.
- A paste-like solid forms, which is then washed sequentially with benzene and chloroform.
- The solid is extracted with diethyl ether.
- The ether extract is allowed to evaporate at room temperature, yielding the crystalline product.
- The resulting compound is recrystallized from diethyl ether.^[1]

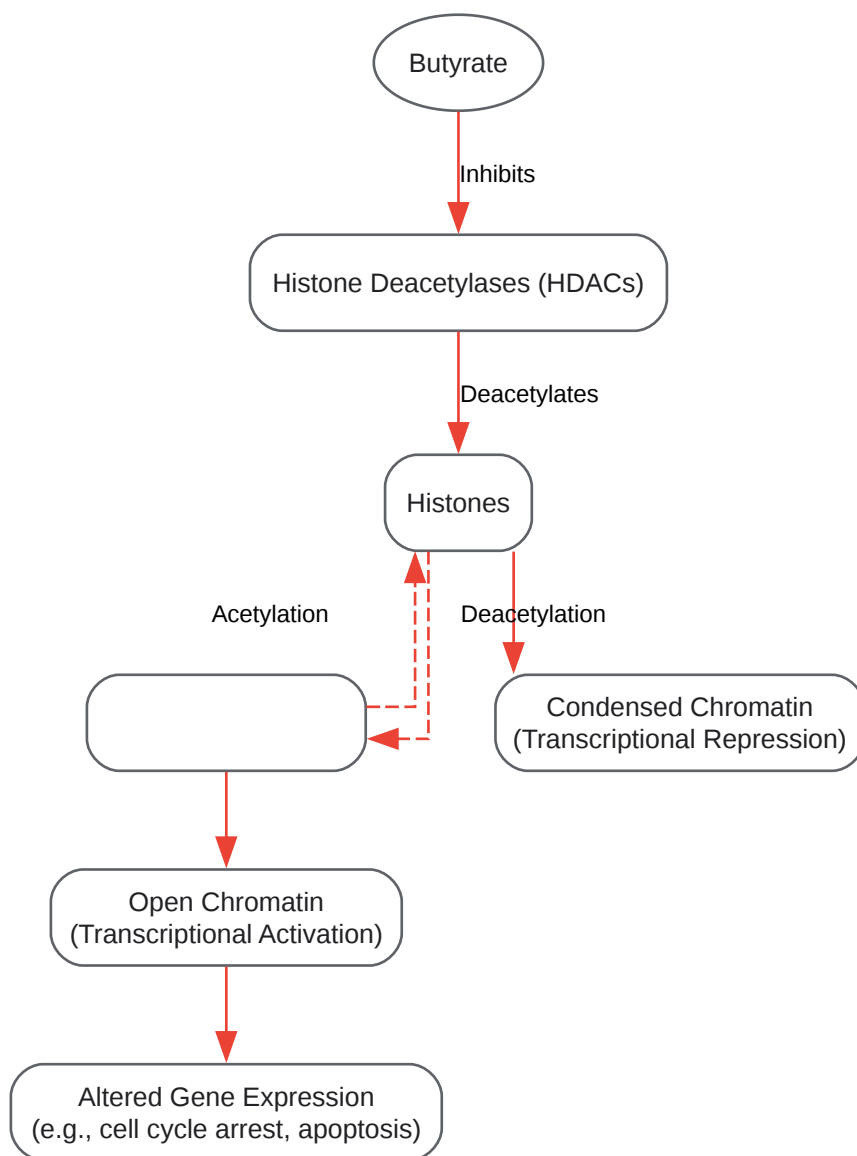
Biological Activities and Mechanisms of Action

Butyrate exhibits a wide range of biological effects, primarily through two main mechanisms: inhibition of histone deacetylases (HDACs) and signaling through G-protein coupled receptors (GPCRs).^{[1][11]}

Histone Deacetylase (HDAC) Inhibition

Butyrate is a potent inhibitor of class I and IIa HDACs.^[7] By inhibiting HDACs, butyrate promotes histone hyperacetylation, leading to a more open chromatin structure and altering gene expression.^[1] This epigenetic modification is central to many of butyrate's effects on cell proliferation, differentiation, and apoptosis.

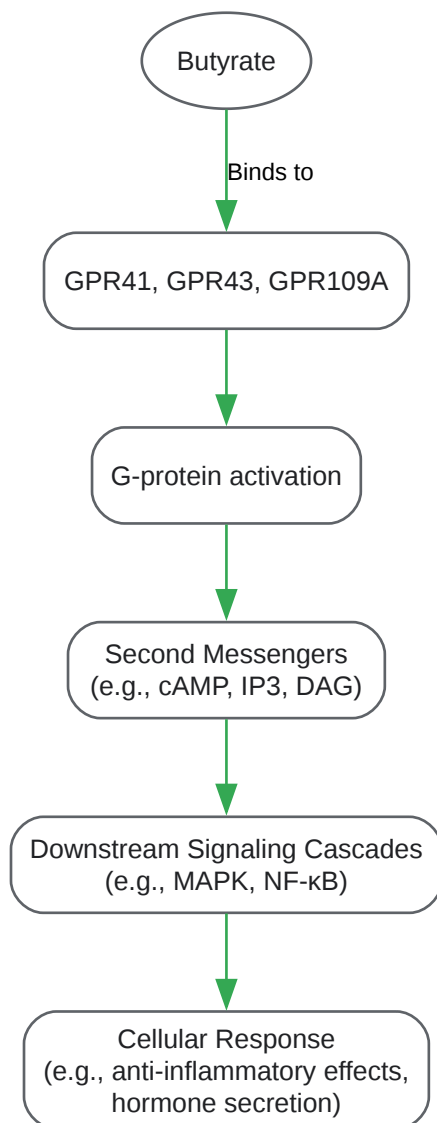
Signaling Pathway: HDAC Inhibition by Butyrate

[Click to download full resolution via product page](#)**Figure 2:** Butyrate-mediated inhibition of HDACs.

G-Protein Coupled Receptor (GPCR) Signaling

Butyrate acts as a ligand for several GPCRs, including GPR41 (FFAR3), GPR43 (FFAR2), and GPR109A (HCAR2).[1][11] Activation of these receptors on various cell types, including intestinal epithelial cells and immune cells, triggers downstream signaling cascades that influence inflammation, gut motility, and metabolism.

Signaling Pathway: Butyrate-GPCR Signaling



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Figure 3: GPCR-mediated signaling by butyrate.

Key Biological Effects

The biological effects of butyrate are pleiotropic and context-dependent.

Biological Effect	Mechanism of Action	Key Findings
Anti-inflammatory	Inhibition of NF- κ B activation, induction of regulatory T cells (Tregs).[12]	Reduces the production of pro-inflammatory cytokines such as TNF- α , IL-6, and IL-1 β . [1]
Anti-cancer	HDAC inhibition leading to cell cycle arrest, apoptosis, and differentiation in cancer cells. [13]	Exhibits a "butyrate paradox" where it promotes the health of normal colonocytes but inhibits the growth of colorectal cancer cells.[14]
Gut Barrier Integrity	Upregulation of tight junction proteins.	Enhances the intestinal barrier function, reducing permeability to pathogens and toxins.[1]
Metabolic Regulation	Activation of GPCRs, influencing the secretion of gut hormones like GLP-1 and PYY. [2]	Improves insulin sensitivity and may have a role in preventing obesity.[3]
Neuroprotective Effects	HDAC inhibition and modulation of the gut-brain axis.	May alleviate symptoms of neurological disorders like Parkinson's and Alzheimer's disease.[11]

Quantitative Data

Quantitative data on the biological activities of butyrate are crucial for understanding its potency and therapeutic potential.

Parameter	Value	Cell Line/System	Biological Effect
HDAC Inhibition (IC50)	~50-100 μ M	Various cancer cell lines	Inhibition of HDAC activity
GPR41 (FFAR3) Activation (EC50)	~10-50 μ M	Recombinant cell lines	Receptor activation
GPR43 (FFAR2) Activation (EC50)	~50-200 μ M	Recombinant cell lines	Receptor activation
GPR109A (HCAR2) Activation (EC50)	~100-500 μ M	Recombinant cell lines	Receptor activation
Apoptosis Induction	1-5 mM	Colorectal cancer cells	Induction of programmed cell death

Note: The values presented in this table are approximate and can vary depending on the specific experimental conditions and cell types used.

Conclusion

While **acetyl butyrate** itself remains a poorly characterized compound, its close structural relationship with butyrate suggests its potential as a precursor to this highly active short-chain fatty acid. Butyrate is a key microbial metabolite with profound effects on host physiology, acting through epigenetic modifications via HDAC inhibition and cell signaling through GPCRs. Its anti-inflammatory, anti-cancer, and metabolic regulatory properties make it and its related compounds promising targets for therapeutic development in a range of diseases. Further research is warranted to elucidate the specific biological activities of **acetyl butyrate** and other butyrate esters to fully understand their potential in clinical applications.

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